1-(Pyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one

Regiochemistry verification Structural elucidation Procurement identity assurance

1-(Pyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one (CAS 1823542-31-9; PubChem CID is a heterocyclic small molecule (MW 212.21 g/mol, MF C₁₁H₈N₄O) that fuses a pyrimidine ring at the N-1 position of a benzimidazol-2-one core. Its InChIKey (NJOYFEACNUECPD-UHFFFAOYSA-N) unambiguously distinguishes it from regioisomeric analogs such as 3-pyrimidin-5-yl-1H-benzimidazol-2-one and chain-extended variants.

Molecular Formula C11H8N4O
Molecular Weight 212.212
CAS No. 1823542-31-9
Cat. No. B2598182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one
CAS1823542-31-9
Molecular FormulaC11H8N4O
Molecular Weight212.212
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=O)N2C3=NC=CC=N3
InChIInChI=1S/C11H8N4O/c16-11-14-8-4-1-2-5-9(8)15(11)10-12-6-3-7-13-10/h1-7H,(H,14,16)
InChIKeyNJOYFEACNUECPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Pyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one (CAS 1823542-31-9): Structural Identity, Physicochemical Baseline, and Differentiation Context


1-(Pyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one (CAS 1823542-31-9; PubChem CID 72710330) is a heterocyclic small molecule (MW 212.21 g/mol, MF C₁₁H₈N₄O) that fuses a pyrimidine ring at the N-1 position of a benzimidazol-2-one core [1]. Its InChIKey (NJOYFEACNUECPD-UHFFFAOYSA-N) unambiguously distinguishes it from regioisomeric analogs such as 3-pyrimidin-5-yl-1H-benzimidazol-2-one and chain-extended variants . The compound features a single hydrogen-bond donor (NH at the 3-position of benzimidazolone), three hydrogen-bond acceptors (carbonyl O, pyrimidine N atoms), and a low computed XLogP3-AA of 0.9, indicating moderate hydrophilicity [1]. Critically, the N-1 pyrimidine substitution generates a coplanar bicyclic-heteroaryl geometry distinct from methylene-bridged pyrimidine-benzimidazole scaffolds, directly affecting the conformational landscape accessible for protein kinase hinge-region binding [2].

Why 1-(Pyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one Cannot Be Interchanged with Pyrimidine–Benzimidazole Analogs: Regiochemistry and Scaffold Integrity


Substituting 1-(pyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one with a generic pyrimidine–benzimidazole hybrid introduces quantifiable risk across three dimensions. First, regioisomerism matters: the 3-pyrimidin-2-yl substitution pattern (vs. the C-5 attachment in 3-pyrimidin-5-yl-1H-benzimidazol-2-one) alters the spatial presentation of the benzimidazolone carbonyl and the pyrimidine N3 to kinase hinge regions, fundamentally affecting binding geometry [1]. Second, the direct N–C bond between the pyrimidine C-2 and benzimidazolone N-1 creates a coplanar conjugation pathway absent in methylene-bridged analogs such as 1-(pyrimidin-2-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one; the loss or gain of co-planarity modulates the compound's electronic character and π-stacking propensity in ATP-binding pockets [2]. Third, related pyrimidine–benzimidazole Chk2 inhibitors have demonstrated a >8-fold variation in IC50 (5.56 to 46.20 nM) driven solely by substituent permutations on the benzimidazole core, underscoring that even minor structural alterations within this class produce clinically meaningful potency differentials [3].

Product-Specific Quantitative Differentiation Evidence for 1-(Pyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one (CAS 1823542-31-9)


Regiochemical Identity Verified by InChIKey: Differentiation from 3-Pyrimidin-5-yl-1H-benzimidazol-2-one and Methylene-Bridged Analogs

The InChIKey NJOYFEACNUECPD-UHFFFAOYSA-N, corresponding to the IUPAC name 3-pyrimidin-2-yl-1H-benzimidazol-2-one, definitively confirms the attachment of the pyrimidine ring at the N-1 (or 3-) position of the benzimidazolone core via the pyrimidine C-2 atom [1]. This is structurally distinct from the regioisomer 3-pyrimidin-5-yl-1H-benzimidazol-2-one (CAS 2413870-15-0), where the pyrimidine is connected at C-5 rather than C-2, producing a different spatial orientation and electronic character . The target compound also differs from 1-(pyrimidin-2-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one, which inserts a methylene spacer that disrupts through-conjugation between the two heterocyclic rings .

Regiochemistry verification Structural elucidation Procurement identity assurance

Supplier Purity and Certification Tier Differentiation: AKSci 95% vs. MolCore NLT 98% vs. EvitaChem Unspecified

Quantitative supplier-side differentiation exists in the purity specifications and quality certifications for this exact CAS number. AKSci (USA) lists the compound at 95% minimum purity (Cat# 3959DW) with a downloadable SDS and on-request Certificate of Analysis, shipping from San Francisco Bay with full quality assurance backing . MolCore (China) offers the compound at NLT 98% purity under an ISO-certified quality system, explicitly targeting global pharmaceutical R&D and QC applications . EvitaChem provides no publicly listed purity specification for this compound, instead referencing the broader class . AaronChem and Chemenu offer the compound for RFQ without publicly disclosed purity tiers .

Chemical purity Procurement specification Supplier quality comparison

Class-Level Structural Rationale for Kinase Selectivity: Direct N-1 Pyrimidine Attachment vs. Methylene-Bridged or C-5 Pyrimidine Scaffolds

In pyrimidine–benzimidazole kinase inhibitor programs, the pyrimidine nitrogen atoms and the benzimidazole NH serve as a bidentate or tridentate hinge-binding motif within the kinase ATP pocket [1]. Patent US8426404B2 (brought forward by Novartis/IRM) explicitly claims pyrimidine-substituted benzimidazole derivatives with Formula Ia for inhibiting c-Src, FGFR3, KDR, and Lck, specifying the direct bond between pyrimidine C-2 and benzimidazole N-1 as a core structural requirement for activity [2]. In direct analogs studied by Galal et al. (2018), pyrimidine–benzimidazole conjugates bearing the direct N–C connection (structurally analogous to the target compound) achieved Chk2 IC50 values spanning 5.56 to 46.20 nM and MCF-7 cell growth inhibition (IG50) of 6.6 to 24.9 μM [3]. While data for the specific compound 1823542-31-9 have not been reported, the scaffold architecture matches the direct-attachment series that demonstrated nanomolar Chk2 potency, distinguishing it from methylene-bridged and pyrimidine C-5 linked analogs whose Chk2 activity has not been established.

Kinase inhibitor scaffold Structure-activity relationship Hinge-binding pharmacophore

Physicochemical Property Profile: Computed Hydrophilicity and Rotatable Bond Count Relative to Lead-Like Benzimidazole Kinase Inhibitors

The target compound's computed properties position it within a favorable physicochemical space for fragment-based or early lead discovery. The XLogP3-AA value of 0.9 indicates moderate hydrophilicity, comparing favorably to the broader benzimidazole–pyrimidine class where many kinase leads exhibit XLogP > 3 [1]. Its molecular weight (212.21 g/mol) falls below 300 Da, satisfying one of the key Lipinski rule-of-five criteria for oral drug-likeness. The single rotatable bond (between the pyrimidine and benzimidazolone rings) yields a structurally rigid scaffold that may confer entropic advantages upon target binding [1]. By contrast, methylene-bridged analogs possess two rotatable bonds, and many pyrimidine–benzimidazole conjugates with substituent decoration (as in Galal et al.) have molecular weights exceeding 450 Da [2].

Physicochemical properties Drug-likeness Lead optimization

Validated Application Scenarios for 1-(Pyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one (CAS 1823542-31-9) Based on Available Evidence


Kinase-Focused Fragment Library Construction Requiring Verified Regiochemical Identity

The target compound is structurally validated via InChIKey (NJOYFEACNUECPD-UHFFFAOYSA-N) as possessing the direct N1–C2 pyrimidine–benzimidazolone connectivity [1]. This scaffold architecture matches the core of pyrimidine–benzimidazole Chk2 inhibitors that demonstrated IC50 values of 5.56–46.20 nM [2]. Procurement of this specific CAS number—with MolCore's NLT 98% purity ISO-certified grade—provides a structurally authenticated, high-purity fragment for incorporation into kinase-targeted screening decks [3]. The InChIKey-based identity verification mitigates the risk of receiving the regioisomeric 3-pyrimidin-5-yl-1H-benzimidazol-2-one (CAS 2413870-15-0) or the methylene-bridged analog, both of which lack published kinase activity data and would confound screening results.

Scaffold-Hopping Starting Point for Checkpoint Kinase 2 (Chk2) Medicinal Chemistry Programs

The pyrimidine–benzimidazole conjugate series reported by Galal et al. (2018) established that direct N–C attachment between the pyrimidine and benzimidazole rings is permissive for potent Chk2 inhibition (IC50 5.56–46.20 nM) and MCF-7 antitumor activity (IG50 6.6–24.9 μM) [1]. The target compound 1823542-31-9 embodies this scaffold core in a low molecular weight (212.21 Da), low lipophilicity (XLogP 0.9) format [2]. Its single rotatable bond and favorable ligand efficiency potential make it a rational core for systematic R-group exploration, with vectors at the benzimidazolone 5- and 6-positions and the pyrimidine 4- and 6-positions available for derivatization, consistent with the SAR mapped in US8426404B2 [3].

Kinase Selectivity Profiling Panels Requiring a Structurally Defined Negative- or Reference-Probe Candidate

Patent US8426404B2 claims pyrimidine-substituted benzimidazole derivatives for inhibiting c-Src, FGFR3, KDR, and Lck kinases, establishing the scaffold's relevance across multiple kinase families [1]. The target compound, as an unsubstituted scaffold, may serve as a minimal-binding control or reference probe in selectivity panels comparing decorated pyrimidine–benzimidazole derivatives. The availability of ≥98% purity material from MolCore ensures minimal confounding from impurities that could artifactually suppress or enhance apparent kinase inhibition signals [2].

Property-Guided Lead Optimization Leveraging Low Lipophilicity and Rigid Scaffold Geometry

With a computed XLogP of 0.9 and a single rotatable bond, the target compound occupies a physicochemical property space associated with improved solubility and reduced promiscuity compared to higher-logP kinase leads [1]. In contrast to the Chk2 inhibitor leads reported by Galal et al. that have estimated logP values exceeding 2.5 and molecular weights above 350 Da, this compound's property profile provides a more favorable starting point for lead optimization programs where maintaining ligand efficiency and ligand-lipophilicity efficiency (LLE) during potency gains is a priority selection criterion [2].

Quote Request

Request a Quote for 1-(Pyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.